![molecular formula C5H7ClS B14466330 Propane, 2-[(chloroethynyl)thio]- CAS No. 73577-57-8](/img/structure/B14466330.png)
Propane, 2-[(chloroethynyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 2-[(chloroethynyl)thio]- is an organic compound with a unique structure that includes a propane backbone substituted with a chloroethynylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-[(chloroethynyl)thio]- typically involves the reaction of propane derivatives with chloroethynylthio reagents. One common method is the nucleophilic substitution reaction where a chloroethynylthio group is introduced to a propane molecule under controlled conditions. The reaction conditions often include the use of a base to facilitate the substitution process .
Industrial Production Methods
Industrial production of Propane, 2-[(chloroethynyl)thio]- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and distillation to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 2-[(chloroethynyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethynylthio group to other functional groups.
Substitution: The chloroethynylthio group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted propane derivatives .
Wissenschaftliche Forschungsanwendungen
Propane, 2-[(chloroethynyl)thio]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism by which Propane, 2-[(chloroethynyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethynylthio group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanethiol:
2-Chloropropane: This compound has a similar structure but with a chlorine atom instead of the chloroethynylthio group.
Thiols and Thioethers: These compounds share the sulfur-containing functional group but differ in their specific substituents and reactivity
Uniqueness
Propane, 2-[(chloroethynyl)thio]- is unique due to the presence of the chloroethynylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
73577-57-8 |
|---|---|
Molekularformel |
C5H7ClS |
Molekulargewicht |
134.63 g/mol |
IUPAC-Name |
2-(2-chloroethynylsulfanyl)propane |
InChI |
InChI=1S/C5H7ClS/c1-5(2)7-4-3-6/h5H,1-2H3 |
InChI-Schlüssel |
DUWCOUUQQWCTIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC#CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
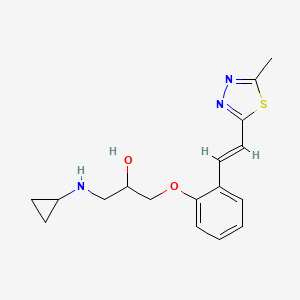
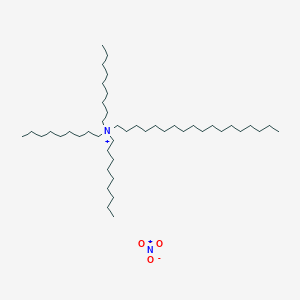
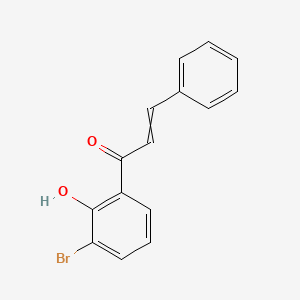
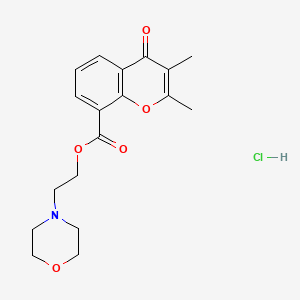
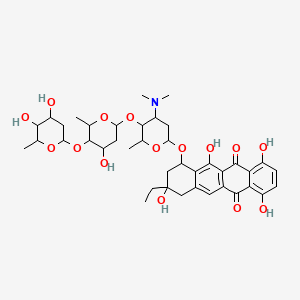
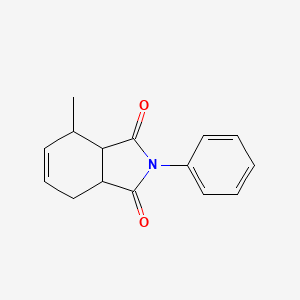
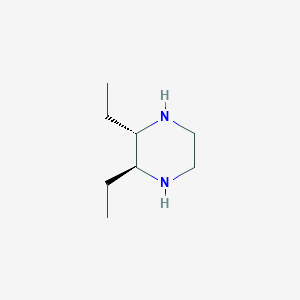
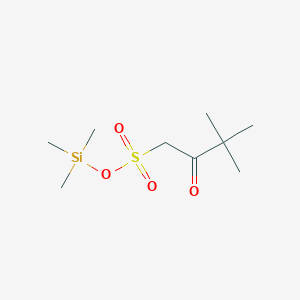
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
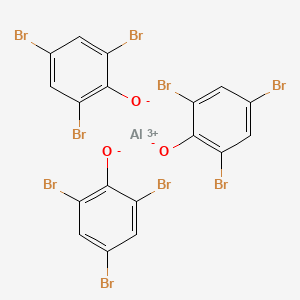
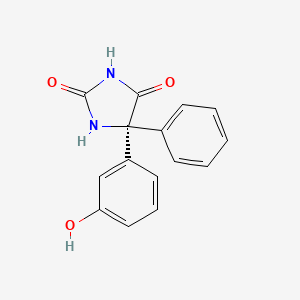
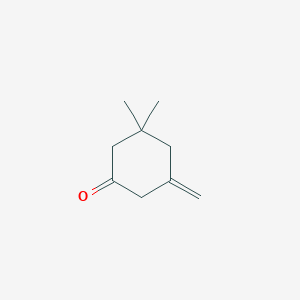
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
